2-(3-Bromo-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(3-Bromo-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1218789-48-0
VCID: VC0059854
InChI: InChI=1S/C16H24BBrO3/c1-11(2)10-19-14-8-12(7-13(18)9-14)17-20-15(3,4)16(5,6)21-17/h7-9,11H,10H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCC(C)C
Molecular Formula: C16H24BBrO3
Molecular Weight: 355.079

2-(3-Bromo-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1218789-48-0

Cat. No.: VC0059854

Molecular Formula: C16H24BBrO3

Molecular Weight: 355.079

* For research use only. Not for human or veterinary use.

2-(3-Bromo-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1218789-48-0

Specification

CAS No. 1218789-48-0
Molecular Formula C16H24BBrO3
Molecular Weight 355.079
IUPAC Name 2-[3-bromo-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C16H24BBrO3/c1-11(2)10-19-14-8-12(7-13(18)9-14)17-20-15(3,4)16(5,6)21-17/h7-9,11H,10H2,1-6H3
Standard InChI Key VVMZHSGGZYYKRX-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCC(C)C

Introduction

2-(3-Bromo-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic ester functional group and is valued for its stability and reactivity in forming carbon-carbon bonds.

Applications

  • Suzuki-Miyaura Coupling Reactions
    The boronic ester group facilitates efficient coupling with aryl halides or vinyl halides under palladium catalysis. This reaction is pivotal in synthesizing complex organic molecules such as pharmaceuticals and agrochemicals.

  • Material Science
    The compound is employed in the synthesis of advanced materials like polymers and liquid crystals due to its ability to form stable bonds with aromatic systems.

  • Medicinal Chemistry
    It serves as a precursor in the development of bioactive molecules and drug candidates.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-5-isobutoxyphenylboronic acid with pinacol under dehydrating conditions to form the boronic ester.

Physical and Safety Data

PropertyValue/Information
Physical FormSolid
Purity≥ 95%
Storage ConditionsStore at room temperature in a dry environment
Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Research Implications

Recent studies have highlighted the utility of compounds like this in:

  • Developing new catalysts for organic transformations.

  • Synthesizing biologically active molecules with potential anticancer or antimicrobial properties.

  • Designing functional materials for electronic applications.

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